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Compound of Interest

Compound Name: Celosin H

Cat. No.: B12427027 Get Quote

Disclaimer: Initial searches for "Celosin H" did not yield relevant scientific literature. This guide

has been developed based on the hypothesis that the intended subject of inquiry was

Celastrol, a natural compound extensively studied for its effects on liver cancer cells.

This technical whitepaper provides a comprehensive overview of the molecular targets of

Celastrol in liver cells, with a specific focus on hepatocellular carcinoma (HCC). It is intended

for researchers, scientists, and professionals in drug development. This document details the

signaling pathways affected by Celastrol, summarizes quantitative data from key studies, and

outlines the experimental protocols used to elucidate these findings.

Molecular Targets of Celastrol in Liver Cancer Cells
Celastrol, a pentacyclic triterpene extracted from the Tripterygium wilfordii plant, has

demonstrated significant anti-tumor activity in HCC through its interaction with multiple

molecular targets.[1][2] These interactions disrupt key cellular processes, leading to the

inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis

and ferroptosis.[1][3][4]

The primary molecular targets of Celastrol identified in liver cancer cells include:

C-X-C Motif Chemokine Receptor 4 (CXCR4): Celastrol has been shown to diminish the

expression of CXCR4 in a dose-dependent manner.[5][6] This receptor plays a crucial role in

cell migration and metastasis, and its downregulation by Celastrol is a key mechanism of its

anti-metastatic effects.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12427027?utm_src=pdf-interest
https://www.benchchem.com/product/b12427027?utm_src=pdf-body
https://www.researchgate.net/figure/The-molecular-mechanisms-of-celastrol-in-liver-cancer-edited-by-Biorender-software_fig3_359714923
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.857956/pdf
https://www.researchgate.net/figure/The-molecular-mechanisms-of-celastrol-in-liver-cancer-edited-by-Biorender-software_fig3_359714923
https://pmc.ncbi.nlm.nih.gov/articles/PMC11283136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7872924/
https://pubmed.ncbi.nlm.nih.gov/32169299/
https://www.researchgate.net/publication/339833580_Potential_Anticancer_Effect_of_Celastrol_on_Hepatocellular_Carcinoma_by_Suppressing_CXCR4-related_Signal_and_Impeding_Tumor_Growth_in_Vivo
https://pdfs.semanticscholar.org/bed3/5b84051b0f3df898fc41949eeab466c42c2c.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rho Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2): Celastrol directly targets

ROCK2, inhibiting its kinase activity.[8] This inhibition prevents the phosphorylation of ezrin,

a protein involved in cell motility, thereby suppressing liver cancer cell migration.[8]

Ribonucleotide Reductase Regulatory Subunit M2 (RRM2): Celastrol can suppress the

expression of RRM2, which is a crucial gene in Celastrol-induced ferroptosis in liver cancer

cells.[3]

Voltage-Dependent Anion Channel 2 (VDAC2): Celastrol has been identified as a covalent

inhibitor of VDAC2, a protein located in the outer mitochondrial membrane.[9] By binding to

VDAC2, Celastrol induces mitochondria-dependent apoptosis and ferroptosis.[9]

Nuclear Factor Kappa B (NF-κB): Celastrol is a potent inhibitor of the NF-κB signaling

pathway.[10][11] It prevents the phosphorylation and degradation of IκBα, which in turn

blocks the nuclear translocation of NF-κB and the expression of its downstream target genes

involved in inflammation, cell survival, and invasion, such as MMP-9.[10][11]

Signal Transducer and Activator of Transcription 3 (STAT3): Celastrol can inhibit the

phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins

like Bcl-2 and Bcl-xl and the upregulation of pro-apoptotic caspases.[1][12]

Signaling Pathways Modulated by Celastrol
Celastrol exerts its anti-cancer effects by modulating several interconnected signaling

pathways within liver cancer cells.

CXCR4-Mediated Signaling
Celastrol's inhibition of CXCR4 expression leads to the downregulation of its downstream

signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and

proliferation.[5] Furthermore, Celastrol's anti-tumor activity has been linked to the

circ_SLIT3/miR-223-3p/CXCR4 axis, where it downregulates circ_SLIT3, leading to the

upregulation of miR-223-3p, which in turn targets and represses CXCR4.[4][7]
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Figure 1: Celastrol's modulation of the circ_SLIT3/miR-223-3p/CXCR4 signaling axis.

ROCK2-Ezrin Signaling Pathway
By directly inhibiting ROCK2, Celastrol prevents the phosphorylation of ezrin at Thr567.[8] This

dephosphorylation event is crucial for ezrin's function in linking the actin cytoskeleton to the

plasma membrane, and its inhibition leads to a reduction in cancer cell migration.[8]
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Figure 2: Inhibition of ROCK2-mediated ezrin phosphorylation by Celastrol.

Ferroptosis Induction via RRM2 and mTOR Signaling
Celastrol induces ferroptosis in HCC cells by suppressing RRM2.[3] The inhibition of RRM2

leads to a significant reduction in mTOR protein phosphorylation, a key regulator of cell growth

and metabolism.[3] This disruption of the mTOR signaling pathway contributes to the

accumulation of lipid peroxidation and ultimately, ferroptotic cell death.[3]
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Figure 3: Celastrol-induced ferroptosis through RRM2 and mTOR signaling.

Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Celastrol on HCC cell

lines from various studies.

Cell Line Assay Parameter Value Reference

Huh-7 CCK-8 IC50 (24h) 3 µM [3]

HepG2 MTT IC50 (48h) 3.37 µM [13]

Hepa1-6 MTT IC50 (48h) 2.55 µM [13]

HepG2 MTT IC50 (24h)
3.31 ± 0.64

µg/mL
[14]

HepG2 MTT IC50 (48h)
1.04 ± 0.14

µg/mL
[14]

Table 1: Inhibitory Concentration (IC50) of Celastrol in HCC Cell Lines.
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Cell Line Treatment Apoptosis Rate Reference

HepG2
2 µg/mL Celastrol

(12h)
64.6 ± 2.79% [14]

HepG2
Celastrol +

Tetrandrine
65.6 ± 4.57% [14]

Table 2: Apoptosis Induction by Celastrol in HepG2 Cells.

Experimental Protocols
This section provides an overview of the methodologies employed in the cited research to

investigate the effects of Celastrol on liver cancer cells.

Cell Culture
Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2, Huh7, and Hep3B,

and the mouse hepatoma cell line Hepa1-6 are commonly used.[7][13][15] Normal human or

mouse liver cell lines (e.g., AML-12) can be used as controls.[15]

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin,

and maintained in a humidified incubator at 37°C with 5% CO2.[15]

Cell Viability and Proliferation Assays
MTT Assay:

Seed cells in 96-well plates (e.g., 5,000 cells/well) and allow them to adhere overnight.

Treat cells with varying concentrations of Celastrol for specified time points (e.g., 24h,

48h).

Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

Remove the medium and dissolve the formazan crystals with dimethyl sulfoxide (DMSO).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10822770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10822770/
https://pdfs.semanticscholar.org/bed3/5b84051b0f3df898fc41949eeab466c42c2c.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6559000/
https://www.mdpi.com/2073-4409/13/21/1819
https://www.mdpi.com/2073-4409/13/21/1819
https://www.mdpi.com/2073-4409/13/21/1819
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the absorbance at 570 nm using a microplate reader.[13]

CCK-8 Assay:

Follow a similar procedure as the MTT assay for cell seeding and treatment.

Add CCK-8 solution to each well and incubate for 1-4 hours.

Measure the absorbance at 450 nm.[3]

Apoptosis Assay
Annexin V/PI Staining:

Treat cells with Celastrol for the desired time.

Harvest and wash the cells with cold PBS.

Resuspend the cells in binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic,

late apoptotic, and necrotic cells.[14]

Western Blot Analysis
Lyse Celastrol-treated and control cells in RIPA buffer to extract total protein.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against target proteins (e.g., CXCR4, p-Akt,

RRM2, VDAC2, β-actin) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Tumor Xenograft Model
Subcutaneously inject HCC cells (e.g., 5 x 10^6 Huh-7 cells) into the flank of

immunodeficient mice (e.g., nude mice).[3]

Once tumors are palpable, randomly assign mice to treatment (Celastrol) and control

(vehicle) groups.

Administer Celastrol (e.g., 1 mg/kg, intraperitoneally) at regular intervals.[3]

Monitor tumor volume and body weight throughout the study.

At the end of the experiment, euthanize the mice and excise the tumors for further analysis

(e.g., immunohistochemistry, Western blotting).[3][13]

High-Performance Liquid Chromatography (HPLC) for
Celastrol Detection

Column: Agilent C18 column (250 mm × 4.6 mm, 5 µm).

Mobile Phase: Methanol and 4% phosphoric acid (87:13, v/v).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 425 nm.

Column Temperature: 30 °C.[15]

Conclusion
Celastrol presents a multi-targeted approach to inhibiting hepatocellular carcinoma by

disrupting several critical signaling pathways involved in cell proliferation, survival, migration,

and invasion. Its ability to induce both apoptosis and ferroptosis highlights its potential as a

potent anti-cancer agent. The experimental protocols outlined in this guide provide a framework

for further investigation into the mechanisms of action of Celastrol and the development of

novel therapeutic strategies for liver cancer. Further research is warranted to fully elucidate its
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complex molecular interactions and to translate these preclinical findings into clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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